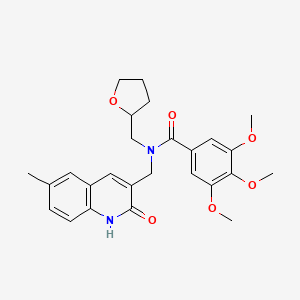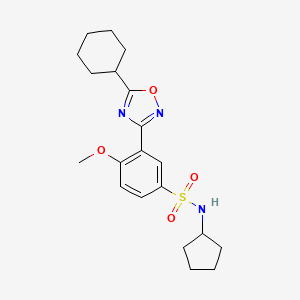![molecular formula C10H11Cl2NO4S B7686792 Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate CAS No. 839692-60-3](/img/structure/B7686792.png)
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate is a chemical compound with a complex structure that includes a sulfonyl group, a methylamino group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with methylamine, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichlorophenyl group can enhance the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2,4-dichlorophenyl)sulfonyl-methylamino]acetate
- Methyl 2-[(2,6-dichlorophenyl)sulfonyl-methylamino]acetate
- Methyl 2-[(3,5-dichlorophenyl)sulfonyl-methylamino]acetate
Uniqueness
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and binding properties. This positioning can result in different steric and electronic effects compared to similar compounds, leading to variations in biological activity and chemical behavior.
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-13(6-10(14)17-2)18(15,16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULVYYXELMBTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
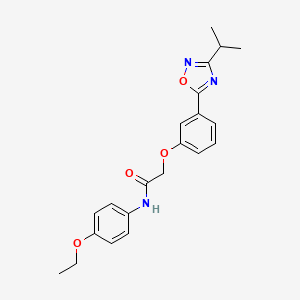
![3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B7686735.png)
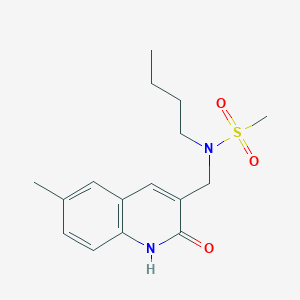
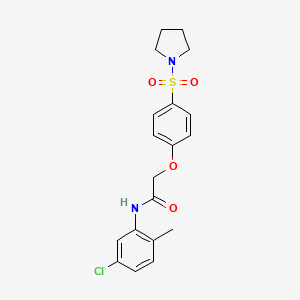
![N,N-diethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7686766.png)
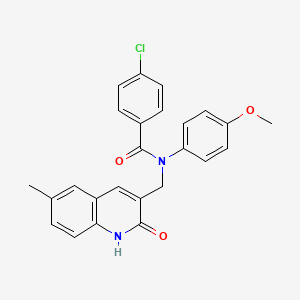
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B7686787.png)
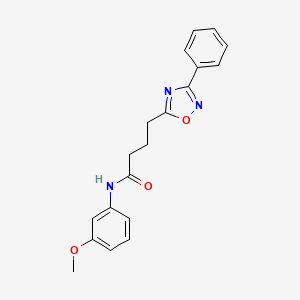
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7686806.png)
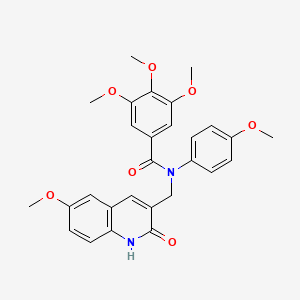
![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
